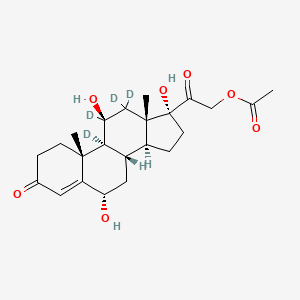
21-O-Acetyl 6|A-Hydroxy Cortisol-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
21-O-Acetyl 6α-Hydroxy Cortisol-d4 is a deuterium-labeled derivative of 21-O-Acetyl 6α-Hydroxy Cortisol. This compound is primarily used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various biochemical and pharmacological studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 21-O-Acetyl 6α-Hydroxy Cortisol-d4 involves the incorporation of deuterium atoms into the parent compound, 21-O-Acetyl 6α-Hydroxy Cortisol. This process typically includes the following steps:
Hydroxylation: Introduction of a hydroxyl group at the 6α position of cortisol.
Acetylation: Acetylation of the hydroxyl group at the 21 position.
Deuterium Labeling: Incorporation of deuterium atoms into the molecular structure to produce the labeled compound
Industrial Production Methods
Industrial production of 21-O-Acetyl 6α-Hydroxy Cortisol-d4 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the parent compound.
Deuterium Exchange: Efficient incorporation of deuterium atoms using deuterated reagents and solvents.
Purification: High-purity isolation of the final product through chromatography and recrystallization techniques
Analyse Des Réactions Chimiques
Types of Reactions
21-O-Acetyl 6α-Hydroxy Cortisol-d4 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed under controlled conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group at the 6α position can yield 6-keto derivatives, while reduction can regenerate the hydroxyl group .
Applications De Recherche Scientifique
21-O-Acetyl 6α-Hydroxy Cortisol-d4 is widely used in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of steroid metabolism.
Biology: Employed in studies of hormone regulation and receptor interactions.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to track drug metabolism and distribution.
Industry: Applied in the development of new pharmaceuticals and diagnostic tools
Mécanisme D'action
The mechanism of action of 21-O-Acetyl 6α-Hydroxy Cortisol-d4 involves its interaction with specific molecular targets, such as steroid receptors. The deuterium labeling allows for precise tracking of the compound within biological systems, providing insights into its metabolic pathways and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
21-O-Acetyl 6β-Hydroxy Cortisol-d4: Another deuterium-labeled derivative with a hydroxyl group at the 6β position.
21-O-Acetyl Cortisol-d4: Lacks the hydroxyl group at the 6 position.
6α-Hydroxy Cortisol-d4: Lacks the acetyl group at the 21 position
Uniqueness
21-O-Acetyl 6α-Hydroxy Cortisol-d4 is unique due to its specific deuterium labeling and the presence of both acetyl and hydroxyl groups. This combination allows for detailed studies of its metabolic and pharmacological properties, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C23H32O7 |
|---|---|
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
[2-oxo-2-[(6S,8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-6,11,17-trihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate |
InChI |
InChI=1S/C23H32O7/c1-12(24)30-11-19(28)23(29)7-5-15-14-9-17(26)16-8-13(25)4-6-21(16,2)20(14)18(27)10-22(15,23)3/h8,14-15,17-18,20,26-27,29H,4-7,9-11H2,1-3H3/t14-,15-,17-,18-,20+,21-,22-,23-/m0/s1/i10D2,18D,20D |
Clé InChI |
UXZCDTDGPVVXFM-QWWOVLJQSA-N |
SMILES isomérique |
[2H][C@]12[C@@H](C[C@@H](C3=CC(=O)CC[C@@]31C)O)[C@@H]4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)COC(=O)C)O |
SMILES canonique |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(C4=CC(=O)CCC34C)O)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


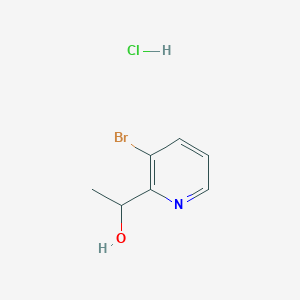

![2-(hydroxymethyl)-6-[[(1S,9R,14R)-14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]oxane-3,4,5-triol](/img/structure/B12431714.png)
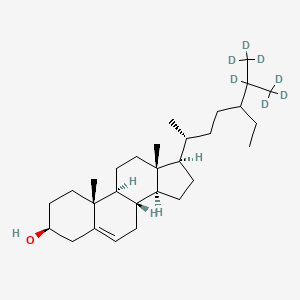
![(2S,3R)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B12431754.png)

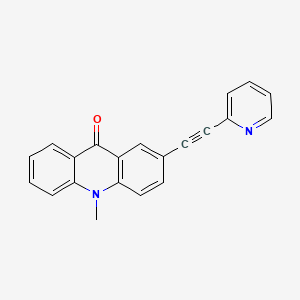

![2-[(Tert-butylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B12431761.png)
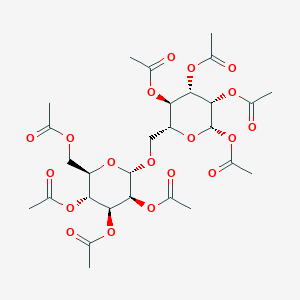

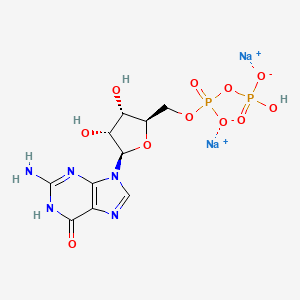
![(16Z)-7-acetyl-13-ethyl-16-ethylidene-4-[(7-methoxy-1H-indol-3-yl)methyl]-7,18,22-trimethyl-24-thia-3,6,9,12,15,18,21,26-octaazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone](/img/structure/B12431787.png)

